molecular formula C7H10N2O B13480706 (1-cyclopropyl-1H-imidazol-4-yl)methanol

(1-cyclopropyl-1H-imidazol-4-yl)methanol

Cat. No.: B13480706
M. Wt: 138.17 g/mol
InChI Key: XIAHMQYPKIWUNP-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-4-yl)methanol can be achieved through various methods. Common synthetic routes include:

    Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This involves the oxidative cyclization of N-substituted glycine derivatives.

    Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

    From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This involves the reaction of alpha-halo ketones with formamide.

    Amino nitrile synthesis: This involves the reaction of amino nitriles with aldehydes.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like aldehydes and carboxylic acids, reduced imidazolines, and various substituted imidazole derivatives.

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-4-yl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (1-cyclopropyl-1H-imidazol-4-yl)methanol apart from these similar compounds is the presence of the cyclopropyl group. This group can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(1-cyclopropylimidazol-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c10-4-6-3-9(5-8-6)7-1-2-7/h3,5,7,10H,1-2,4H2

InChI Key

XIAHMQYPKIWUNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C2)CO

Origin of Product

United States

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